An In-depth Technical Guide to p-Tolyl Chloroformate
An In-depth Technical Guide to p-Tolyl Chloroformate
This guide provides a comprehensive technical overview of p-Tolyl Chloroformate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, reactivity, applications, and safety protocols, grounding all claims in authoritative data.
Core Chemical Identity and Properties
p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is a key aryl chloroformate used in various chemical transformations.[1][2] Its utility stems from the reactive chloroformate group attached to a tolyl moiety, which modulates its reactivity and stability.
Key Identifiers and Physicochemical Data
A summary of the essential properties of p-Tolyl Chloroformate is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 937-62-2 | [1][3][4][5] |
| Molecular Formula | C₈H₇ClO₂ | [3][4][6] |
| Molecular Weight | 170.59 g/mol | [1][3][7][8] |
| Appearance | Clear, colorless liquid | [4][6][7] |
| Density | 1.188 g/mL at 25 °C | [1][7] |
| Boiling Point | 99.5 °C at 20 mmHg | [1][5][7] |
| Refractive Index | n20/D 1.5099 | [1] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [1][9] |
| Solubility | Reacts with water. Soluble in common organic solvents. | |
| Storage | Store at 2-8°C under an inert atmosphere. | [1][7] |
Reactivity and Mechanistic Considerations
Chloroformates are acyl chlorides of carbonic acid monoesters and, as such, are highly reactive electrophiles.[10] The carbonyl carbon in p-tolyl chloroformate is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and carboxylic acids.[10]
The presence of the p-tolyl group influences the reactivity. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to phenyl chloroformate. However, the phenoxide is an excellent leaving group, ensuring that reactions proceed efficiently. The primary reaction mechanism is nucleophilic acyl substitution.
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} dot Caption: General mechanism for carbamate formation.
Core Application: Synthesis of Carbamates
A primary application of p-tolyl chloroformate is in the protection of primary and secondary amines by converting them into stable carbamates.[10][11] Carbamates are crucial functional groups in pharmaceuticals, acting as bioisosteres for amide bonds to improve metabolic stability or serving as key pharmacophores.[11]
The reaction involves the nucleophilic attack of the amine on the chloroformate, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]
Field-Proven Experimental Protocol: Synthesis of a Tolyl Carbamate
This protocol outlines a reliable, self-validating method for the synthesis of a carbamate from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
p-Tolyl chloroformate (1.05 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.1 equiv)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). This is critical to prevent hydrolysis of the highly moisture-sensitive p-tolyl chloroformate.
-
Reagent Dissolution: Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side-product formation.
-
Slow Addition: Add p-tolyl chloroformate (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure tolyl carbamate.
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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: Experimental workflow for carbamate synthesis.
Safety, Handling, and Storage
p-Tolyl chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][8][9]
-
Corrosivity: Causes severe skin burns and eye damage.[1][8][9]
-
Reactivity: Reacts with water, releasing toxic gases. It is moisture-sensitive.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure all skin is covered.[1][7][9]
-
Respiratory Protection: Use a suitable respirator with a type ABEK (EN14387) filter if ventilation is inadequate.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[1][7]
-
Recommended storage temperature is between 2-8°C.[1]
-
Handle under an inert gas like nitrogen or argon.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of p-tolyl chloroformate.
-
¹H NMR: Spectral data available from sources like Sigma-Aldrich confirms the expected aromatic protons of the tolyl group and the methyl singlet.[8]
-
¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the highly deshielded carbonyl carbon.[8]
-
IR Spectroscopy: The infrared spectrum will show a strong, characteristic C=O stretching band for the chloroformate group, typically around 1770-1790 cm⁻¹. Conformance to a reference spectrum is a key quality control check.[4][6]
References
-
p-Tolyl chloroformate. (n.d.). Chemical-Suppliers.com. Retrieved January 3, 2026, from [Link]
-
p-Tolyl chloroformate, 97%. (n.d.). Scientific Laboratory Supplies. Retrieved January 3, 2026, from [Link]
-
p-Tolyl chloroformate SDS. (n.d.). SDS Manager. Retrieved January 3, 2026, from [Link]
-
p-Tolyl chloroformate. (n.d.). PubChem, National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
A practical synthesis of carbamates using an 'in-situ' generated polymer-supported chloroformate. (2004). ElectronicsAndBooks.com. Retrieved January 3, 2026, from [Link]
-
Chloroformate. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Synthesis of carbamates 7–9. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Preparation of Carbamates. (n.d.). Bio-protocol. Retrieved January 3, 2026, from [Link]
-
P-TOLYL CHLOROFORMATE CAS#: 937-62-2. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]
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- 6. p-Tolyl chloroformate, 97% | Fisher Scientific [fishersci.ca]
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- 8. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]
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